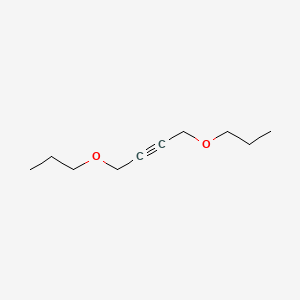

1,4-Dipropoxybut-2-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

69704-27-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,4-dipropoxybut-2-yne |

InChI |

InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3 |

InChI Key |

ZCTCHUYEFFCKCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC#CCOCCC |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 1,4-Dipropoxybut-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dipropoxybut-2-yne. Due to a lack of extensive published experimental data for this specific compound, this guide presents a combination of computed data from reliable chemical databases and predicted characteristics based on analogous compounds and established principles of organic chemistry. Detailed theoretical experimental protocols for its synthesis and characterization are provided to facilitate further research. This document is intended to serve as a foundational resource for scientists interested in the potential applications of this compound in various fields, including organic synthesis and materials science.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₈O₂. Structurally, it is a dialkyl ether derivative of 2-butyne-1,4-diol. The central butyne core provides rigidity, while the two propoxy groups introduce flexibility and influence its solubility and reactivity.

Data Presentation

The following table summarizes the available and predicted physical and chemical properties of this compound.

| Property | Value | Source/Method |

| IUPAC Name | This compound | Computed |

| CAS Number | 69704-27-4 | CAS Registry |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 g/mol | Computed[1] |

| Boiling Point | 232.3 °C at 760 mmHg | Predicted |

| Density | 0.897 g/cm³ | Predicted |

| XLogP3-AA | 1.8 | Computed[1] |

| Hydrogen Bond Donor Count | 0 | Computed[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed[1] |

| Rotatable Bond Count | 6 | Computed[1] |

| Exact Mass | 170.130679813 Da | Computed[1] |

| InChI | InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3 | Computed[1] |

| InChIKey | ZCTCHUYEFFCKCW-UHFFFAOYSA-N | Computed[1] |

| Canonical SMILES | CCCOCC#CCOCCC | Computed[1] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis, a reliable method for preparing symmetrical and unsymmetrical ethers.

Materials:

-

2-Butyne-1,4-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane (or 1-iodopropane)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Deprotonation: A solution of 2-butyne-1,4-diol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the dialkoxide.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The sample is dissolved in deuterated chloroform (CDCl₃). The spectrum is expected to show a triplet at approximately 0.9 ppm (6H, -CH₃), a sextet at around 1.6 ppm (4H, -CH₂-CH₃), a triplet at approximately 3.5 ppm (4H, -O-CH₂-), and a singlet around 4.2 ppm (4H, ≡C-CH₂-O-).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ is predicted to show signals at approximately 10.5 ppm (-CH₃), 22.8 ppm (-CH₂-CH₃), 58.5 ppm (≡C-CH₂-O-), 72.0 ppm (-O-CH₂-), and 81.5 ppm (-C≡C-).

2.2.2. Infrared (IR) Spectroscopy The IR spectrum, recorded as a neat film on NaCl or KBr plates, is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (alkane): 2960-2850 cm⁻¹

-

C≡C stretching: A weak absorption around 2240 cm⁻¹ (characteristic of a symmetrically substituted alkyne)

-

C-O stretching (ether): A strong, broad absorption in the region of 1100-1085 cm⁻¹

2.2.3. Mass Spectrometry (MS) Mass spectral analysis, likely via electron ionization (EI-MS), would be expected to show a molecular ion peak ([M]⁺) at m/z = 170. Subsequent fragmentation may involve cleavage of the C-O and C-C bonds, leading to characteristic fragment ions.

Signaling Pathways and Experimental Workflows (Visualization)

As there is no available literature on the biological activity or associated signaling pathways of this compound, this section will focus on visualizing the logical workflow of its synthesis.

References

An In-depth Technical Guide to 1,4-Dipropoxybut-2-yne

CAS Number: 69704-27-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,4-Dipropoxybut-2-yne, consolidating available data on its properties, synthesis, and potential applications. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a symmetrical diether derivative of 2-butyne-1,4-diol. Its core structure features a central alkyne functional group flanked by two propoxy ether linkages. This structure suggests its potential as a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18O2 | [1][2] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 69704-27-4 | [1][2] |

| Density | 0.897 g/cm³ | [3] |

| Boiling Point | 232.3 °C at 760 mmHg | [3] |

| Flash Point | 76.9 °C | [3] |

| LogP | 1.843 | [3] |

| Refractive Index | 1.438 | [3] |

| PSA (Polar Surface Area) | 18.46 Ų | [3] |

| Rotatable Bond Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the dialkoxide of 2-butyne-1,4-diol is reacted with 1-bromopropane.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of 1,4-dialkoxy-2-butynes.

Materials:

-

2-Butyne-1,4-diol (CAS: 110-65-6)

-

1-Bromopropane (CAS: 106-94-5)

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Water (deionized)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-butyne-1,4-diol in dimethyl sulfoxide (DMSO). Cool the mixture to 0 °C using an ice bath.

-

Deprotonation: Slowly add a solution of potassium hydroxide in water to the reaction mixture while maintaining the temperature at 0 °C. Stir for 30 minutes to an hour to ensure complete formation of the dialkoxide.

-

Alkylation: Add 1-bromopropane to the reaction mixture dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Logical Relationship Diagram for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals |

| ¹H NMR | - Triplet corresponding to the methyl protons (-CH₃) of the propyl groups. - Sextet corresponding to the methylene protons adjacent to the methyl groups (-CH₂-CH₃). - Triplet corresponding to the methylene protons adjacent to the ether oxygen (O-CH₂-). - Singlet corresponding to the methylene protons adjacent to the alkyne (-C≡C-CH₂-). |

| ¹³C NMR | - Signal for the methyl carbon (-CH₃). - Signal for the methylene carbon adjacent to the methyl group (-CH₂-CH₃). - Signal for the methylene carbon adjacent to the ether oxygen (O-CH₂-). - Signal for the methylene carbon adjacent to the alkyne (-C≡C-CH₂-). - Signal for the quaternary alkyne carbons (-C≡C-). |

| IR Spectroscopy | - C-H stretching vibrations for the alkyl groups. - C-O stretching vibration for the ether linkage. - Weak C≡C stretching vibration (due to the symmetrical nature of the molecule). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 170.13. - Fragmentation pattern corresponding to the loss of propyl and propoxy groups. |

Applications and Relevance in Drug Development

While specific studies detailing the biological activity or drug development applications of this compound are not currently available in the public literature, its structural motifs are of interest in medicinal chemistry. Alkyne-containing molecules are valuable intermediates in the synthesis of more complex chemical entities.

Potential Experimental Workflow for Exploring Biological Activity

The following diagram outlines a general workflow for screening a compound like this compound for potential biological activity.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties and a straightforward synthetic route. While its direct applications in drug development have not been documented, its structure as a functionalized alkyne makes it a potentially useful building block for the synthesis of more complex molecules. Further research is required to explore its biological activity and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

In-Depth Technical Guide to the Molecular Structure of 1,4-Dipropoxybut-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 1,4-Dipropoxybut-2-yne. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines established chemical principles with data available for structurally similar compounds to present a thorough profile. The synthesis is based on the well-established Williamson ether synthesis, a versatile and widely used method for preparing ethers. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and related alkynyl ethers in various fields, including medicinal chemistry and materials science.

Molecular Structure and Identifiers

This compound is a symmetrical dialkoxyalkyne characterized by a central but-2-yne core functionalized with two propoxy groups at the 1 and 4 positions.

Chemical Structure

The structure consists of a four-carbon chain with a triple bond between the second and third carbon atoms. A propoxy group (-OCH₂CH₂CH₃) is attached to the first and fourth carbon atoms via an ether linkage.

Molecular Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in chemical databases and literature.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES String | CCCOCC#CCOCCC[1] |

| InChI Key | ZCTCHUYEFFCKCW-UHFFFAOYSA-N[1] |

| InChI | InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3[1] |

| Molecular Formula | C₁₀H₁₈O₂[1] |

| CAS Number | 69704-27-4[1][2] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are computed and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | PubChem (Computed)[1] |

| Boiling Point | 232.3 °C at 760 mmHg | Commercial Supplier Data |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

Proposed Synthesis

A viable and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis .[3][4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.

Reaction Scheme

The synthesis of this compound can be envisioned through two primary pathways utilizing the Williamson ether synthesis:

-

Pathway A: Reaction of 1,4-dichloro-2-butyne with sodium propoxide.

-

Pathway B: Reaction of 2-butyne-1,4-diol with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base.

References

An In-depth Technical Guide to 1,4-Dipropoxybut-2-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,4-Dipropoxybut-2-yne, with a focus on its relevance in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is a symmetrical diether of but-2-yne-1,4-diol. Its structure is characterized by a central alkyne functional group flanked by two propoxy ether linkages.

IUPAC Name: this compound[1]

Chemical Structure:

Molecular Formula: C₁₀H₁₈O₂[1]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 170.25 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

General Synthetic Protocol

A common synthetic route involves the deprotonation of but-2-yne-1,4-diol followed by reaction with a propyl halide.

Reaction Scheme:

HO-CH₂-C≡C-CH₂-OH + 2 NaH → NaO-CH₂-C≡C-CH₂-ONa + 2 H₂ NaO-CH₂-C≡C-CH₂-ONa + 2 CH₃CH₂CH₂-Br → CH₃CH₂CH₂-O-CH₂-C≡C-CH₂-O-CH₂CH₂CH₃ + 2 NaBr

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis and purification of this compound.

Potential Applications in Drug Development

The rigid, linear structure of the but-2-yne core, combined with the flexible propoxy side chains, makes this compound an interesting scaffold for medicinal chemistry. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for drug discovery and bioconjugation.

Signaling Pathway Modulation

Hypothetically, derivatives of this compound could be designed to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: A diagram illustrating the potential inhibitory action of a this compound derivative on a kinase cascade.

Logical Relationships in Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound structure can be used to explore its structure-activity relationships. The following diagram outlines a logical approach to a hypothetical SAR study.

Caption: A logical diagram outlining a potential SAR study starting from the this compound scaffold.

References

Spectroscopic Profile of 1,4-Dipropoxybut-2-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for the molecule 1,4-Dipropoxybut-2-yne. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups and comparison with analogous compounds. This guide also includes standardized experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Singlet | 4H | -O-CH₂ -C≡ |

| ~3.4 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |

| ~1.6 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~80 | -C≡C - |

| ~70 | -O-CH₂ -CH₂-CH₃ |

| ~58 | -O-CH₂ -C≡ |

| ~23 | -O-CH₂-CH₂ -CH₃ |

| ~10 | -O-CH₂-CH₂-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (sp³) stretch |

| ~2240 | Weak-Medium | C≡C stretch (internal alkyne) |

| ~1100 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M - CH₂CH₃]⁺ |

| 113 | Medium | [M - CH₂CH₂CH₃]⁺ |

| 99 | High | [M - OCH₂CH₂CH₃]⁺ |

| 71 | High | [CH₂=O⁺-CH₂CH₂CH₃] |

| 43 | Very High | [CH₃CH₂CH₂]⁺ (Base Peak) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Employ proton decoupling to simplify the spectrum.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Logical workflow for the structural elucidation of this compound using NMR, IR, and MS.

1,4-Dipropoxybut-2-yne: A Technical Overview of a Sparsely Documented Dialkoxyalkyne

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 1,4-Dipropoxybut-2-yne. It is intended for researchers, scientists, and professionals in drug development. This document summarizes the available physicochemical data, explores probable synthetic routes based on related compounds, and highlights the significant lack of published research on its discovery, history, and potential therapeutic applications. While detailed experimental protocols and biological activity data for this compound are not available in the current scientific literature, this guide provides context by examining the synthesis and biological relevance of structurally analogous compounds.

Introduction

This compound is a dialkoxyalkyne with the chemical formula C₁₀H₁₈O₂.[1] Its structure features a central but-2-yne carbon chain with propoxy groups attached at the 1 and 4 positions. While the fundamental properties of this molecule are cataloged, a thorough review of scientific databases reveals a notable absence of in-depth research into its history, specific synthesis, and biological functions. This guide aims to consolidate the existing data and frame it within the broader context of related dialkoxyalkynes to provide a useful resource for the scientific community.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| CAS Number | 69704-27-4 | PubChem[1] |

| Boiling Point | 232.3 °C at 760 mmHg | ChemSrc |

| Density | 0.897 g/cm³ | ChemSrc |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1,4-di-(propoxy)-2-butyne, EINECS 274-089-1 | PubChem[1] |

Discovery and History

A comprehensive search of the scientific literature, including journals and patent databases, did not yield any specific information regarding the discovery and history of this compound. The individuals, research groups, or companies responsible for its initial synthesis, as well as the date and the primary motivation for its creation, remain undocumented in publicly accessible records. This lack of historical context is unusual for a compound with a registered CAS number and suggests it may have been synthesized as part of a larger chemical library or as an intermediate in a proprietary process that was never published.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, the synthesis of structurally similar 1,4-dialkoxy-2-butynes can provide a logical framework for its potential preparation. A plausible synthetic pathway would involve the Williamson ether synthesis, starting from but-2-yne-1,4-diol and a propyl halide.

Proposed General Synthetic Pathway

The synthesis would likely proceed by the deprotonation of but-2-yne-1,4-diol using a suitable base to form a dialkoxide, which then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-chloropropane).

Caption: Proposed Williamson ether synthesis for this compound.

Hypothetical Experimental Protocol

Based on general procedures for Williamson ether synthesis with alkynediols, a potential protocol is outlined below. It is crucial to note that this is a hypothetical procedure and would require optimization and safety assessment before implementation.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with but-2-yne-1,4-diol and a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Deprotonation: A strong base, such as sodium hydride, is added portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C). The reaction is allowed to stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Alkylation: A propyl halide (e.g., 1-bromopropane) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Biological Activity

There is no published research detailing any investigation into the biological activity or potential applications of this compound in drug development. A search of pharmacological and medicinal chemistry literature did not reveal any studies where this specific compound was screened for therapeutic effects.

However, the but-2-yne-1,4-diol backbone is found in various biologically active molecules. For instance, certain derivatives of but-2-yne-1,4-diol have been investigated for their potential as cytotoxic and neuritogenic agents. It is known that but-2-yne-1,4-diol itself can be metabolized by liver alcohol dehydrogenase, suggesting that its derivatives could also be substrates for metabolic enzymes.

The absence of data for this compound could imply that it did not show significant activity in initial screenings, or it may represent an unexplored area of chemical space for drug discovery.

Conclusion

This compound remains a poorly characterized compound within the scientific literature. While its basic physicochemical properties are known, there is a significant gap in our understanding of its history, specific synthesis, and biological activity. The information provided in this guide on related compounds offers a starting point for researchers interested in exploring this molecule. Future research is needed to establish a reliable synthetic protocol, investigate its pharmacological profile, and determine if it holds any potential for therapeutic applications. The current lack of data underscores the vast number of chemical entities that have been synthesized but not yet fully explored, representing a potential untapped resource for scientific discovery.

References

Theoretical Calculations on 1,4-Dipropoxybut-2-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 1,4-Dipropoxybut-2-yne. Due to the limited availability of published research on this specific molecule, this paper outlines a robust theoretical framework for its computational analysis using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. Furthermore, a detailed experimental protocol for its synthesis and spectroscopic characterization is presented. All theoretical data, including optimized geometry, vibrational frequencies, and electronic properties, are summarized in structured tables for clarity. Visualizations of the logical workflow for theoretical calculations and the proposed experimental procedure are provided using Graphviz diagrams to facilitate understanding. This document serves as a foundational resource for researchers interested in the computational and synthetic chemistry of dialkoxyalkynes and their potential applications.

Introduction

This compound is an organic molecule featuring a central but-2-yne carbon skeleton flanked by two propoxy ether groups. The presence of the carbon-carbon triple bond and the ether functionalities suggests a molecule with interesting electronic properties and potential for further chemical modification. Alkynes and ethers are prevalent structural motifs in a wide range of biologically active compounds and functional materials. A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for exploring its potential applications in fields such as medicinal chemistry and materials science.

This guide addresses the current gap in the scientific literature by presenting a detailed theoretical and experimental roadmap for the study of this molecule. The subsequent sections will detail the proposed computational methodologies, a plausible synthetic route, and the expected spectroscopic signatures of this compound.

Theoretical Calculations

To elucidate the molecular properties of this compound, a computational approach employing Density Functional Theory (DFT) and Hartree-Fock (HF) theory is proposed. These methods provide a powerful means to predict molecular geometry, vibrational frequencies, and electronic properties.

Computational Methodology

Geometry Optimization: The initial 3D structure of this compound will be built and subjected to geometry optimization. This process aims to find the lowest energy conformation of the molecule. Calculations will be performed using both the B3LYP hybrid functional with the 6-31G(d) basis set within the DFT framework, and the Hartree-Fock method with the same basis set.[1][2][3][4][5] The B3LYP functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[1][2][3][4][5]

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

Electronic Property Calculations: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment will be calculated. These properties provide insights into the molecule's reactivity and electronic behavior.

Figure 1: Logical workflow for theoretical calculations.

Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data for this compound, as would be obtained from the proposed DFT and HF calculations. These values are for illustrative purposes to demonstrate the expected output of the computational analysis.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | DFT (B3LYP/6-31G(d)) | Hartree-Fock (6-31G(d)) |

| Bond Lengths (Å) | ||

| C≡C | 1.208 | 1.195 |

| C-C (alkyne-CH2) | 1.465 | 1.470 |

| C-O | 1.420 | 1.415 |

| O-C (propoxy) | 1.435 | 1.430 |

| C-C (propoxy) | 1.530 | 1.535 |

| C-H (avg.) | 1.095 | 1.090 |

| Bond Angles (degrees) | ||

| C≡C-C | 178.5 | 178.8 |

| C-C-O | 108.5 | 108.2 |

| C-O-C | 112.0 | 111.8 |

| Dihedral Angles (degrees) | ||

| C-C-O-C | 179.5 | 179.8 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | DFT (B3LYP/6-31G(d)) (cm⁻¹) | Hartree-Fock (6-31G(d)) (cm⁻¹) |

| C≡C stretch | 2250 | 2280 |

| C-O stretch | 1120 | 1135 |

| C-H stretch (sp³) | 2950-2850 | 2980-2880 |

| CH₂ bend | 1460 | 1475 |

Table 3: Predicted Electronic Properties

| Property | DFT (B3LYP/6-31G(d)) | Hartree-Fock (6-31G(d)) |

| HOMO Energy (eV) | -6.50 | -7.20 |

| LUMO Energy (eV) | 0.80 | 1.50 |

| HOMO-LUMO Gap (eV) | 7.30 | 8.70 |

| Dipole Moment (Debye) | 1.85 | 1.95 |

Experimental Protocols

This section outlines a detailed methodology for the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route to this compound involves a Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

2 CH₃CH₂CH₂OH + 2 NaH → 2 CH₃CH₂CH₂ONa + 2 H₂ 2 CH₃CH₂CH₂ONa + ClCH₂C≡CCH₂Cl → CH₃CH₂CH₂OCH₂C≡CCH₂OCH₂CH₂CH₃ + 2 NaCl

Materials:

-

1-Propanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,4-Dichloro-2-butyne

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous THF.

-

Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.

-

Slowly add 1-propanol dropwise to the stirred suspension of NaH in THF at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium propoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1,4-dichloro-2-butyne in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Figure 2: Experimental workflow for synthesis and characterization.

Spectroscopic Characterization

The structure of the synthesized this compound will be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propoxy groups. The protons on the carbons adjacent to the ether oxygen (OCH₂) will appear as a triplet around 3.5-4.0 ppm.[6][7][8][9] The methylene protons adjacent to the triple bond (≡C-CH₂) will likely appear as a singlet around 4.1-4.3 ppm. The other protons of the propoxy group will appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The carbons of the triple bond (C≡C) are expected in the range of 80-90 ppm. The carbons adjacent to the ether oxygen (OCH₂) will appear around 70-80 ppm, while the carbons of the propoxy chain will be in the upfield region.[6][7][8][9]

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic weak to medium absorption band for the C≡C triple bond stretch around 2240-2260 cm⁻¹. A strong C-O ether stretch is expected in the region of 1100-1150 cm⁻¹.[6][7][8][9] The absence of a broad O-H stretch around 3200-3600 cm⁻¹ will confirm the complete reaction of the alcohol.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Signaling Pathways and Logical Relationships

As there is no published data on the biological activity of this compound, no specific signaling pathways can be described. However, the logical relationship between the theoretical and experimental investigation of this molecule can be visualized.

Figure 3: Logical relationship between theoretical and experimental studies.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By employing the outlined computational and synthetic methodologies, researchers can obtain a thorough understanding of the structural, electronic, and spectroscopic properties of this molecule. The presented theoretical data, while hypothetical, serves as a valuable reference for what can be expected from such studies. The detailed experimental protocols offer a clear path for the synthesis and characterization of this compound. This foundational knowledge is essential for exploring the potential of this and related dialkoxyalkynes in various scientific and industrial applications.

References

- 1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bohrium.com [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

An In-depth Technical Guide to Potential Research Areas for 1,4-Dipropoxybut-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential research avenues for the chemical compound 1,4-Dipropoxybut-2-yne. Given the limited existing research on this specific molecule, this document extrapolates from the known chemistry of its constituent functional groups—the but-2-yne core and propargyl ethers—to propose novel areas of investigation. The guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis, reactivity, and potential applications of this compound and its derivatives in materials science and drug discovery.

Introduction to this compound

This compound is a symmetrical alkyne with the chemical formula C10H18O2.[1] Its structure features a central but-2-yne carbon chain flanked by two propoxy ether groups. This combination of a reactive triple bond and flexible ether linkages suggests a range of potential chemical transformations and applications. While specific data on this compound is scarce, its structural similarity to other propargyl ethers and dialkoxybutynes allows for informed hypotheses regarding its chemical behavior and potential utility.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69704-27-4 | [1] |

| Molecular Formula | C10H18O2 | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Boiling Point | 232.3°C at 760 mmHg | |

| Density | 0.897 g/cm³ | |

| Flash Point | 76.9°C | |

| Refractive Index | 1.438 |

Potential Research Areas

Based on the chemistry of alkynes and propargyl ethers, several promising research areas for this compound can be identified.

2.1. Synthesis of Novel Heterocyclic Compounds

The internal alkyne functionality of this compound is a versatile precursor for the synthesis of a variety of heterocyclic structures. Cycloaddition reactions, in particular, offer a powerful tool for constructing complex molecular architectures.

-

[3+2] Cycloadditions (Huisgen Cycloaddition): Reaction with azides can yield 1,2,3-triazoles.

-

[4+2] Cycloadditions (Diels-Alder Reaction): While less common for simple alkynes, reactions with highly reactive dienes could be explored.

-

Paal-Knorr Type Reactions: Acid-catalyzed cyclization with 1,4-dicarbonyl compounds could lead to the formation of substituted furans, pyrroles, or thiophenes.

These heterocyclic products could be screened for a range of biological activities, as many pharmaceuticals and agrochemicals contain such scaffolds.[2]

2.2. Polymer Chemistry and Materials Science

The alkyne group can participate in various polymerization reactions, suggesting that this compound could serve as a monomer or cross-linking agent.

-

Alkyne Metathesis: Transition metal-catalyzed alkyne metathesis could produce novel polymers with repeating dipropoxybut-2-yne units.

-

"Click" Chemistry: As a difunctional alkyne, it can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to create cross-linked polymers or functionalized materials.[4]

-

Functional Coatings: The ether linkages may impart desirable properties such as solubility and flexibility to resulting polymers, making them suitable for applications in coatings and advanced materials.[4]

2.3. Bioorthogonal Chemistry and Chemical Biology

The but-2-yne moiety can be explored for its potential in bioorthogonal chemistry. While terminal alkynes are more commonly used, internal alkynes can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, albeit at slower rates. Research could focus on the synthesis of derivatives of this compound that are suitable for labeling and tracking biomolecules in living systems.

2.4. Medicinal Chemistry and Drug Discovery

Propargyl ethers are known to be versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][5] The core structure of this compound could be modified to generate libraries of compounds for screening against various biological targets.

-

Antimicrobial and Antifungal Agents: Many compounds containing ether and alkyne functionalities exhibit antimicrobial properties.[6]

-

Anticancer and Cytotoxic Agents: The incorporation of the 1,4-dioxybut-2-yne scaffold into known anticancer pharmacophores could lead to novel drug candidates.[7]

-

Enzyme Inhibitors: The alkyne group can act as a Michael acceptor or participate in covalent bonding with enzyme active sites.

Proposed Experimental Protocols

3.1. Synthesis of 1,4-Bis(4-aminophenoxy)but-2-yne

This protocol describes a potential synthetic route to a diamino-derivative of this compound, which could serve as a versatile intermediate for further functionalization.

Materials:

-

1,4-Dichlorobut-2-yne

-

4-Aminophenol

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hydrochloric acid (2M)

-

Water

Procedure:

-

To a solution of 4-aminophenol (2.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,4-dichlorobut-2-yne (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 72 hours, monitoring the progress by thin-layer chromatography (TLC).[8]

-

After completion, pour the reaction mixture into water.

-

Adjust the pH to ~8 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: Synthetic workflow for 1,4-Bis(4-aminophenoxy)but-2-yne.

3.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction of a dialkyne with a monoazide to form a bis-triazole product.

Materials:

-

This compound derivative (e.g., 1,4-diazidobut-2-yne)

-

Terminal alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

Procedure:

-

Dissolve the diazide (1.0 equivalent) and the terminal alkyne (2.2 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.4 equivalents) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.2 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

DOT Script for CuAAC Reaction Pathway:

Caption: Simplified pathway for the CuAAC reaction.

Potential Biological Activities and Screening Protocols

Given the structural motifs present in this compound, its derivatives could be screened for a variety of biological activities.

Table 2: Potential Biological Activities and Corresponding Assays

| Biological Activity | Proposed Assay | Rationale |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Ether and alkyne moieties are present in some natural and synthetic antimicrobial compounds.[6] |

| Antifungal | Broth Microdilution Antifungal Susceptibility Testing | Similar to antimicrobial rationale, targeting fungal pathogens. |

| Anticancer | MTT or SRB Cell Viability Assay against a panel of cancer cell lines | The rigid alkyne linker can be used to position pharmacophores for optimal interaction with biological targets.[7][9] |

| Antioxidant | DPPH or ABTS Radical Scavenging Assay | Phenolic derivatives of this compound could exhibit antioxidant properties.[6][10] |

| Enzyme Inhibition | Specific enzyme activity assays (e.g., kinases, proteases) | The alkyne can act as a warhead for covalent inhibitors or as a rigid scaffold for competitive inhibitors. |

DOT Script for a Hypothetical Signaling Pathway Inhibition:

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound represents a molecule with significant untapped potential. Its combination of a reactive alkyne core and versatile ether functionalities makes it an attractive starting point for the development of new materials, chemical probes, and therapeutic agents. The research areas and experimental protocols outlined in this guide are intended to stimulate further investigation into this promising chemical entity. By exploring its reactivity and synthesizing novel derivatives, the scientific community can unlock the full potential of this compound and contribute to advancements in chemistry, materials science, and medicine.

References

- 1. This compound | C10H18O2 | CID 3017958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,4-Dimethoxy-2-butyne | C6H10O2 | CID 542354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Biological Evaluation, and Antioxidant and Cytotoxic Activity of Heteroatom-Substituted 1,4-Naphtho- and Benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,4-Dipropoxybut-2-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,4-dipropoxybut-2-yne, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for related compounds and aim to guide researchers in harnessing the reactivity of this dialkoxyalkyne.

Overview of Reactivity

This compound possesses a symmetrically substituted internal alkyne flanked by two propoxy groups. This structure offers several avenues for synthetic transformations:

-

Cycloaddition Reactions: The electron-rich alkyne can participate in various cycloaddition reactions, serving as a dienophile or a component in metal-mediated cycloadditions.

-

Synthesis of Heterocycles: The butyne backbone provides a four-carbon unit that can be incorporated into various heterocyclic ring systems, such as furans and pyrroles.

-

Functional Group Transformations: The propoxy groups can be potentially cleaved to reveal the corresponding diol, which can be further functionalized.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Dichloro-2-butyne

-

Sodium metal

-

Anhydrous propanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium propoxide by cautiously adding sodium metal (2.2 equivalents) to anhydrous propanol under a nitrogen atmosphere.

-

Once all the sodium has reacted, cool the solution to room temperature.

-

Add a solution of 1,4-dichloro-2-butyne (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the sodium propoxide solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield: Yields for similar Williamson ether syntheses with 1,4-dichlorobut-2-yne are generally in the range of 60-80%.

Applications in Cycloaddition Reactions

This compound is a promising substrate for various cycloaddition reactions, leading to the formation of complex cyclic and polycyclic frameworks.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[1][2] this compound can serve as the alkyne component in this reaction.

Caption: Pauson-Khand reaction workflow.

Materials:

-

This compound

-

Alkene (e.g., norbornene)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Carbon monoxide (balloon or cylinder)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and the alkene (1.2 equivalents) in the anhydrous solvent.

-

Add dicobalt octacarbonyl (1.1 equivalents) to the solution. The color of the solution should change, indicating the formation of the alkyne-cobalt complex.

-

Stir the mixture at room temperature for 1-2 hours.

-

Purge the flask with carbon monoxide and equip it with a CO balloon.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation:

| Entry | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Norbornene | Toluene | 80 | 24 | Estimate: 50-70 |

| 2 | Cyclopentene | DCM | 60 | 18 | Estimate: 40-60 |

*Yields are estimated based on typical Pauson-Khand reactions with similar internal alkynes.

Diels-Alder Reaction

As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring.[3][4] The electron-donating propoxy groups may require the use of a Lewis acid catalyst to enhance the reactivity of the dienophile.

Caption: Diels-Alder reaction workflow.

Materials:

-

This compound

-

Diene (e.g., cyclopentadiene, furan)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Lewis acid (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure:

-

In a flame-dried, sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 equivalent) and the diene (1.5 equivalents) in the anhydrous solvent.

-

If using a Lewis acid, cool the solution to 0 °C and add the Lewis acid (0.1-1.0 equivalent) portion-wise.

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the diene.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Data Presentation:

| Entry | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclopentadiene | Toluene | 110 | 12 | Estimate: 60-80 |

| 2 | Furan | Xylene | 140 | 24 | Estimate: 40-60 |

*Yields are estimated based on typical Diels-Alder reactions with similar alkynes.

Synthesis of Substituted Furans

1,4-Dialkoxy-2-butynes can be valuable precursors for the synthesis of substituted furans. One potential pathway involves the acid-catalyzed cyclization and dehydration, analogous to the Paal-Knorr furan synthesis.[5][6]

Caption: Furan synthesis workflow.

Materials:

-

This compound

-

Aqueous acid (e.g., 10% sulfuric acid)

-

Organic co-solvent (e.g., ethanol, dioxane)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the organic co-solvent.

-

Add the aqueous acid solution.

-

Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting furan derivative by column chromatography or distillation.

Data Presentation:

| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 10% H₂SO₄ | Ethanol | 80 | 8 | 2,5-Dipropylfuran | Estimate: 50-70 |

*Yield is estimated based on similar acid-catalyzed cyclizations of alkyne derivatives.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its ability to participate in cycloaddition reactions and serve as a precursor to heterocyclic compounds makes it a valuable tool for the construction of complex molecular architectures. The protocols provided herein offer a starting point for exploring the synthetic potential of this compound in various research and development settings. Further investigation into its reactivity is encouraged to fully unlock its applications in the synthesis of novel molecules for the pharmaceutical and materials science industries.

References

- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 2. Pauson-Khand Reaction [organic-chemistry.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels-Alder Reaction [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Reaction of 1,4-Dipropoxybut-2-yne with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dipropoxybut-2-yne is a versatile substrate in organic synthesis, amenable to a variety of transformations. A key reaction of this and similar alkynes is the electrophilic cyclization, which provides a direct route to highly functionalized heterocyclic compounds. This document provides detailed application notes and experimental protocols for the reaction of this compound with electrophiles, with a focus on the synthesis of substituted furan derivatives, which are important scaffolds in medicinal chemistry.

Furan moieties are present in numerous pharmacologically active compounds, contributing to a wide range of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The ability to synthesize substituted furans from readily available starting materials like this compound is therefore of significant interest to the drug development community.

Reaction with Iodine: Electrophilic Cyclization to a Dihydrofuran Derivative

The reaction of this compound with iodine is a classic example of an electrophilic cyclization. This reaction proceeds via a 5-endo-dig cyclization pathway to yield a substituted 3-iodo-2,5-dihydrofuran. The reaction is typically carried out under mild conditions and affords the product with good regioselectivity.

Logical Relationship of the Iodocyclization Reaction

Caption: Iodocyclization of this compound.

Experimental Protocol: Synthesis of 3-Iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran

This protocol is adapted from general procedures for the iodocyclization of 1,4-dialkoxy-2-alkynes.

Materials:

-

This compound

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add sodium bicarbonate (2.0 mmol).

-

Stir the mixture at room temperature and add a solution of iodine (1.2 mmol) in dichloromethane (5 mL) dropwise over 10 minutes.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran.

Quantitative Data Summary

| Product | Yield (%) | Physical State |

| 3-Iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran | 85-95 | Yellowish oil |

Note: The yield is an estimate based on similar reactions reported in the literature.

Representative Spectroscopic Data

The following data are representative for a 3-iodo-4-alkoxy-2,5-dihydrofuran derivative and can be used for the characterization of the product.

| Data Type | Representative Values |

| ¹H NMR | δ (ppm): 6.20-6.10 (m, 1H, vinylic H), 4.80-4.70 (m, 1H, O-CH-O), 4.40-4.20 (m, 2H, O-CH₂), 3.80-3.60 (m, 4H, O-CH₂-CH₂), 1.80-1.60 (m, 4H, -CH₂-CH₃), 1.00-0.90 (t, 6H, -CH₃) |

| ¹³C NMR | δ (ppm): 150.0 (C=C-I), 105.0 (O-CH-O), 90.0 (C-I), 75.0 (O-CH₂), 72.0 (O-CH₂), 70.0 (O-CH₂), 23.0 (-CH₂-CH₃), 22.0 (-CH₂-CH₃), 10.5 (-CH₃), 10.4 (-CH₃) |

| IR (neat) | ν (cm⁻¹): 2960, 2870 (C-H), 1650 (C=C), 1100 (C-O) |

| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₇IO₂⁺, found. |

Application in Drug Development

The synthesized 3-iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran is a valuable intermediate for further functionalization. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of substituents, allowing for the generation of a library of furan derivatives for biological screening.

Workflow for Drug Discovery Application

Caption: Drug discovery workflow using the furan intermediate.

Other Electrophilic Reactions

Besides iodine, other electrophiles can be employed to react with this compound. For instance, reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can also lead to the formation of the corresponding 3-bromo- or 3-iodo-dihydrofuran derivatives. The use of NIS can sometimes offer milder reaction conditions compared to elemental iodine.[4] Furthermore, reactions with sources of sulfenyl or selenyl electrophiles can lead to the corresponding sulfur- or selenium-containing heterocycles.

Conclusion

The electrophilic cyclization of this compound represents a powerful and efficient method for the synthesis of functionalized furan derivatives. The resulting products are valuable building blocks for the development of new therapeutic agents. The provided protocols and data serve as a guide for researchers in academia and industry to explore the rich chemistry of this versatile starting material.

References

Application Notes and Protocols: 1,4-Dipropoxybut-2-yne as a Versatile Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1,4-dipropoxybut-2-yne as a synthetic precursor for the generation of valuable heterocyclic scaffolds, including furans, pyrroles, and thiophenes. The protocols provided are based on a two-stage approach involving the conversion of this compound to a key 1,4-dicarbonyl intermediate, followed by the well-established Paal-Knorr synthesis for cyclization.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern medicinal and materials chemistry. This compound, a readily accessible alkyne derivative, serves as a valuable and flexible starting material for the synthesis of a variety of five-membered heterocycles. While not a direct precursor in a single-step transformation, its utility lies in its efficient conversion to a common 1,4-dicarbonyl intermediate, which can then be cyclized to furans, pyrroles, and thiophenes through the Paal-Knorr synthesis.[1][2] This classical reaction offers a reliable and high-yielding pathway to these important heterocyclic systems.[1]

Synthetic Strategy Overview

The overarching synthetic strategy involves two key stages:

-

Formation of the 1,4-Dicarbonyl Intermediate: this compound is first converted to a 1,4-diketone. This transformation can be conceptualized as an acid-catalyzed hydrolysis to the corresponding but-2-yne-1,4-diol, followed by an in-situ isomerization. While specific protocols for this compound are not extensively documented, related transformations of 2-yne-1,4-diols to 1,4-diketones are known to proceed in the presence of a palladium catalyst, which facilitates the isomerization.[1]

-

Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound is a versatile intermediate that can be readily cyclized to the desired heterocycle under specific conditions:

Caption: Overall synthetic workflow from this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various heterocycles from a 1,4-dicarbonyl intermediate derived from this compound. Please note that yields are representative and can vary based on the specific substrates and reaction conditions.

| Heterocycle | Reagents and Conditions | Typical Yield (%) | Reference |

| 2,5-Dipropylfuran | 1,4-Dicarbonyl, H₂SO₄ (cat.), Heat | 85-95 | [1][3] |

| 1-Alkyl-2,5-dipropylpyrrole | 1,4-Dicarbonyl, R-NH₂, Acetic Acid, Heat | 80-90 | [4][6] |

| 2,5-Dipropylthiophene | 1,4-Dicarbonyl, P₄S₁₀ or Lawesson's Reagent, Toluene, Reflux | 75-85 | [7] |

Experimental Protocols

Stage 1: Synthesis of the 1,4-Dicarbonyl Intermediate (Octane-2,5-dione)

This protocol describes a general method for the conversion of a 2-yne-1,4-diol derivative to a 1,4-diketone. The initial hydrolysis of this compound to but-2-yne-1,4-diol is a standard procedure that can be achieved under acidic conditions.

Materials:

-

This compound

-

Dilute aqueous acid (e.g., 1 M HCl)

-

Palladium catalyst (e.g., PdCl₂)

-

Solvent (e.g., Acetonitrile)

-

Dehydrating agent (optional, for furan synthesis)

Procedure:

-

Hydrolysis (General Concept): To a solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like THF), add a catalytic amount of a strong acid (e.g., H₂SO₄). Heat the mixture to facilitate the hydrolysis of the ether linkages to yield but-2-yne-1,4-diol. Monitor the reaction by TLC or GC-MS. Upon completion, neutralize the acid and extract the diol with an organic solvent.

-

Isomerization: In a round-bottom flask, dissolve the but-2-yne-1,4-diol in a suitable solvent such as acetonitrile.

-

Add a catalytic amount of a palladium salt (e.g., 1-5 mol% of PdCl₂).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude 1,4-dicarbonyl compound can be purified by column chromatography or used directly in the subsequent cyclization step.

Caption: Workflow for the preparation of the 1,4-dicarbonyl intermediate.

Stage 2: Paal-Knorr Heterocycle Synthesis

Materials:

-

1,4-Dicarbonyl intermediate (e.g., Octane-2,5-dione)

-

Sulfuric acid (concentrated) or another acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., Toluene or neat)

Procedure:

-

To the crude or purified 1,4-dicarbonyl compound, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

-

Heat the mixture with stirring. The reaction can often be performed neat or in a high-boiling solvent like toluene.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford the 2,5-disubstituted furan.[3]

Materials:

-

1,4-Dicarbonyl intermediate (e.g., Octane-2,5-dione)

-

Primary amine (e.g., propylamine) or ammonium acetate

-

Glacial acetic acid

-

Solvent (e.g., Ethanol or acetic acid)

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in a suitable solvent such as ethanol or glacial acetic acid.

-

Add the primary amine (1.1 equivalents) or ammonium acetate (for the synthesis of the N-unsubstituted pyrrole).

-

Add a catalytic amount of glacial acetic acid if not used as the solvent.

-

Heat the reaction mixture to reflux and monitor by TLC.[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 1,2,5-trisubstituted pyrrole.

Materials:

-

1,4-Dicarbonyl intermediate (e.g., Octane-2,5-dione)

-

Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

-

Anhydrous solvent (e.g., Toluene or xylene)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-dicarbonyl compound in anhydrous toluene.

-

Carefully add the sulfurizing agent, such as phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents), in portions. The reaction is often exothermic.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the 2,5-disubstituted thiophene.

Caption: Experimental workflows for Paal-Knorr synthesis.

Conclusion

This compound is a valuable precursor for the synthesis of a range of five-membered heterocycles. Through a straightforward conversion to a key 1,4-dicarbonyl intermediate, it provides access to substituted furans, pyrroles, and thiophenes via the robust and well-documented Paal-Knorr synthesis. The modularity of this approach allows for the generation of diverse heterocyclic structures, making this compound a useful building block in the toolkit of medicinal and materials chemists.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1,4-Dipropoxybut-2-yne in Polymer Chemistry: A Review of Available Literature

Despite a comprehensive search of scientific literature and chemical databases, there is currently no published information on the application of 1,4-dipropoxybut-2-yne in polymer chemistry. This compound does not appear in studies related to polymerization, crosslinking, or as an additive in polymer formulations. As a result, detailed application notes, experimental protocols, and quantitative data for its use in this field are not available.

While there is no specific information on this compound, it is possible to infer potential, yet unproven, applications based on the general reactivity of alkynes and ether-functionalized monomers in polymer science. Alkynes are a versatile functional group in polymer synthesis, primarily utilized in the formation of conjugated polymers and for crosslinking reactions.

General Applications of Alkynes in Polymer Chemistry

Alkynes play a significant role in modern polymer chemistry through several key reaction pathways:

-

Alkyne Metathesis: This method is used for the formation of carbon-carbon triple bonds and has been applied to the synthesis of linear polymers and polymer networks.[1]

-

Coupling and Click Reactions: Reactions like Glaser-Hay and Sonogashira coupling, as well as azide-alkyne and thiol-yne click reactions, are widely used to construct polymers with conjugated backbones.[2] These reactions are known for their high efficiency and tolerance to various functional groups.

-

Cyclotrimerization: This process involves the conversion of three alkyne units into a benzene ring, leading to the formation of highly branched and aromatic polymer systems.[2]

-

Crosslinking: Polymers functionalized with alkyne groups can be crosslinked to form robust networks.[3][4][5] Thiol-yne click chemistry, for instance, is a rapid and efficient method for crosslinking that can be triggered by UV light.[3][4][5]

Potential (but Undocumented) Role of this compound

Based on its chemical structure, this compound possesses a central alkyne group and two terminal propoxy ether groups. The alkyne group could theoretically participate in the polymerization and crosslinking reactions mentioned above. The propoxy groups would be expected to influence the final polymer's properties, potentially increasing its flexibility, solubility in organic solvents, and affecting its thermal properties.